N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO4S3/c19-13-3-7-15(8-4-13)27(22,23)18(17-2-1-11-26-17)12-21-28(24,25)16-9-5-14(20)6-10-16/h1-11,18,21H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXFDHMWUMMZDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-chlorobenzenesulfonyl chloride and 4-fluorobenzenesulfonamide. These intermediates are then reacted with a thiophene derivative under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonyl groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonyl groups and aromatic rings allow the compound to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
N-[2-(4-Chlorobenzenesulfonyl)-2-(Thiophen-2-yl)ethyl]-4-nitrobenzamide (CAS 896322-97-7)
- Molecular Formula : C₁₉H₁₅ClN₂O₅S₂
- Molecular Weight : 450.9 g/mol
- Key Differences : The 4-fluorobenzenesulfonamide group in the target compound is replaced with a 4-nitrobenzamide moiety.
- Implications: The nitro group is a strong electron-withdrawing substituent, which may increase reactivity in electrophilic substitution reactions compared to the fluorine atom.
N-[2-(4-Chlorobenzenesulfonyl)-2-(Furan-2-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide (CAS 896326-78-6)
- Molecular Formula: C₁₉H₁₇ClFNO₆S₂
- Molecular Weight : 473.9 g/mol
- Key Differences : The thiophen-2-yl group is replaced with furan-2-yl , and an additional methoxy group is present on the benzene ring.
- The methoxy group may enhance solubility but could also alter steric hindrance and binding affinity .
Sulfonamide Derivatives with Varied Alkyl Chains
4-Chloro-N-{2-[(2-Chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide (CAS 346692-38-4)
- Molecular Formula : C₁₄H₁₃Cl₂N₃O₄S
- Molecular Weight : 390.24 g/mol
- Key Differences: The ethyl chain in the target compound is replaced with a 2-[(2-chloro-4-nitrophenyl)amino]ethyl group.
N-(2-(4-Chlorophenyl)-1-(4-Methoxyphenyl)-2-oxoethyl)-4-methylbenzene Sulfonamide
- Molecular Formula: Not explicitly provided (estimated C₂₃H₂₁ClN₂O₃S).
- Key Differences : Contains a 4-methoxyphenyl group and a 4-methylbenzenesulfonamide moiety.
Physicochemical and Pharmacokinetic Considerations
*LogP estimated using fragment-based methods.
Biological Activity
N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide, a compound with the CAS number 896325-36-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 477.0 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and anticancer applications.
| Property | Value |
|---|---|
| CAS Number | 896325-36-3 |
| Molecular Formula | C22H21ClN2O4S2 |
| Molecular Weight | 477.0 g/mol |
| Structural Features | Sulfonamide, Thiophene |
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of sulfonamides have shown promising results in inhibiting histone deacetylases (HDACs), which are crucial in cancer progression. A related compound demonstrated selective inhibition against HDAC3 with an IC50 value of 95.48 nM and exhibited antiproliferative activity in solid tumors (IC50: 1.30 μM against HepG2 cells) .
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antibacterial properties. The presence of the sulfonamide moiety in this compound suggests potential antimicrobial activity. Research has shown that similar compounds can inhibit bacterial growth effectively, making them candidates for further investigation in drug development .
The biological mechanisms by which this compound exerts its effects may involve:
Enzyme Inhibition : The compound may interact with specific enzymes such as HDACs or bacterial dihydropteroate synthase, leading to altered cellular functions and apoptosis in cancer cells.
Cell Cycle Arrest : Studies on related compounds have shown that they can induce G2/M phase arrest in cancer cells, contributing to their antiproliferative effects .
Case Studies and Research Findings
- HDAC Inhibition : A study focused on a similar sulfonamide derivative demonstrated significant inhibition of HDACs, leading to reduced tumor growth in xenograft models . This highlights the potential of this compound as a therapeutic agent in oncology.
- Antibacterial Studies : Research evaluating various sulfonamides showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound could be beneficial in treating infections caused by resistant strains .
- Synthetic Pathways : The synthesis of this compound typically involves multi-step reactions starting from readily available precursors, emphasizing its feasibility for large-scale production .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide, and how can purity be ensured?
- Methodology : Synthesis typically involves sequential sulfonylation and nucleophilic substitution reactions. Key steps include:
- Reacting 4-chlorobenzenesulfonyl chloride with a thiophene-containing intermediate under anhydrous conditions (e.g., dichloromethane, triethylamine catalyst) .
- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .
- Structural confirmation via H/C NMR (peak assignments for sulfonamide protons at ~10-12 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodology :
- Spectroscopic Analysis : Use F NMR to verify the fluorobenzene moiety (distinct chemical shifts at ~-110 to -120 ppm) and FT-IR for sulfonamide S=O stretches (~1350-1150 cm) .
- Chromatographic Purity : HPLC with UV detection (λ = 254 nm) and C18 columns; ≥95% purity is standard for biological testing .
Q. What initial biological screening approaches are recommended for this compound?
- Methodology :
- In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates or ADP-Glo™ kits. Dose-response curves (0.1–100 µM) identify IC values .
- Cellular viability : MTT or CellTiter-Glo® assays in cancer/primary cell lines to assess cytotoxicity .
- Physicochemical profiling : Measure logP (shake-flask method) and aqueous solubility (UV spectrophotometry) to evaluate drug-likeness .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
- Methodology :
- Optimize geometry using B3LYP/6-31G(d) basis sets. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Calculate electrostatic potential maps to identify regions prone to intermolecular interactions (e.g., hydrogen bonding with biological targets) .
- Compare theoretical vs. experimental NMR chemical shifts (RMSD < 0.5 ppm validates accuracy) .
Q. What strategies resolve contradictory data in biological activity assays (e.g., variable IC across studies)?
- Methodology :
- Assay Replication : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .
- Structural analogs : Synthesize derivatives (e.g., replacing 4-fluorobenzene with 4-chloro) to isolate structure-activity relationships (SAR) .
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding .
Q. How can X-ray crystallography confirm stereochemical configuration and intermolecular interactions?
- Methodology :
- Grow single crystals via vapor diffusion (e.g., ether into DMSO solution). Collect data on a diffractometer (Cu-Kα radiation) .
- Solve structure using SHELXT (direct methods) and refine with SHELXL (full-matrix least squares) .
- Analyze packing diagrams for sulfonamide hydrogen bonds (e.g., N–H···O=S interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
